(3,5-Dimethoxyphenyl)(4-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
- React the resulting intermediate with pyrrolidine in the presence of a base such as sodium hydride.
- Reaction conditions: Room temperature, solvent (e.g., tetrahydrofuran), and stirring for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the 3,5-dimethoxybenzoyl group. The pyrimidine ring is then constructed, and finally, the pyrrolidine ring is added.
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Step 1: Preparation of Piperazine Derivative
- React piperazine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the 3,5-dimethoxybenzoyl piperazine intermediate.
- Reaction conditions: Room temperature, solvent (e.g., dichloromethane), and stirring for several hours.
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Step 2: Construction of Pyrimidine Ring
- React the 3,5-dimethoxybenzoyl piperazine intermediate with 6-methyl-2-chloropyrimidine in the presence of a base such as potassium carbonate.
- Reaction conditions: Elevated temperature (e.g., 80-100°C), solvent (e.g., dimethylformamide), and stirring for several hours.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of piperazine and pyrimidine derivatives with biological targets such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of piperazine and pyrimidine-containing molecules.
Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]benzoic acid
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H29N5O3 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H29N5O3/c1-16-12-20(24-22(23-16)27-6-4-5-7-27)25-8-10-26(11-9-25)21(28)17-13-18(29-2)15-19(14-17)30-3/h12-15H,4-11H2,1-3H3 |
InChI Key |
ILOFLNBVAXGLBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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